molecular formula C5H16N2O3Si B6596046 N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL CAS No. 68400-08-8

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

Cat. No.: B6596046
CAS No.: 68400-08-8
M. Wt: 180.28 g/mol
InChI Key: QNHNSPNFZFBEQR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-aminopropyl-silantriol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of aminoalkyltrialkoxy silanes, which are known for their ability to form strong bonds with both organic and inorganic materials. This makes this compound particularly valuable in applications ranging from material science to biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-aminopropyl-silantriol typically involves the reaction of 3-aminopropyltriethoxysilane with ethylenediamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-aminopropyl-silantriol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: For condensation reactions to form Schiff bases.

    Water or Alcohols: For hydrolysis reactions.

    Alkyl and Acyl Halides: For substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-aminopropyl-silantriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino groups can form hydrogen bonds and ionic interactions, while the silane groups can undergo hydrolysis and condensation to form stable siloxane networks. These properties make it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-3-aminopropyl-silantriol is unique due to its combination of amino and silantriol groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other similar compounds .

Properties

IUPAC Name

N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHNSPNFZFBEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)C[Si](O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68400-09-9
Details Compound: Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10987974
Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
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Molecular Weight

180.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68400-08-8, 68400-09-9
Record name 1-[3-[(2-Aminoethyl)amino]propyl]silanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-((2-Aminoethyl)amino)propyl)silanetriol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
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Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
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Record name [3-[(2-aminoethyl)amino]propyl]silanetriol
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Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
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